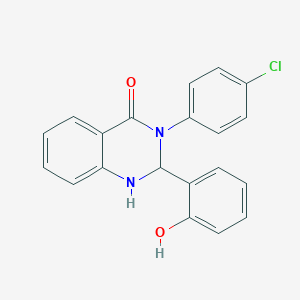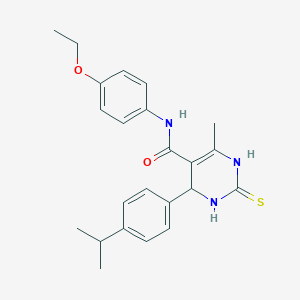![molecular formula C21H31N3O2S B4966081 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane, also known as BISA, is a chemical compound that belongs to the class of imidazolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research is its use in medicinal chemistry. 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane has been found to exhibit significant antihypertensive activity, making it a potential candidate for the treatment of hypertension. It has also been found to possess antidiabetic properties, making it a potential candidate for the treatment of diabetes.
Wirkmechanismus
The exact mechanism of action of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane is not yet fully understood. However, it has been proposed that 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane acts by inhibiting the activity of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane reduces the production of angiotensin II, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce blood pressure in hypertensive rats, indicating its potential use as an antihypertensive agent. It has also been found to improve insulin sensitivity and glucose tolerance in diabetic rats, indicating its potential use as an antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane. One area of research is the development of more efficient synthesis methods for 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane. Another area of research is the investigation of the potential use of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane in the treatment of other diseases, such as cardiovascular disease and metabolic syndrome. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane and to identify any potential side effects.
Synthesemethoden
The synthesis of 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane involves the reaction of 1-(2-isobutylsulfonyl-1H-imidazol-5-yl)methyl-2-chloroethylbenzene with azepane in the presence of a base. The reaction yields 1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane as a white solid with a purity of over 95%.
Eigenschaften
IUPAC Name |
1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-18(2)17-27(25,26)21-22-14-20(16-23-12-8-3-4-9-13-23)24(21)15-19-10-6-5-7-11-19/h5-7,10-11,14,18H,3-4,8-9,12-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZPZPQARZUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)

![1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)
![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
